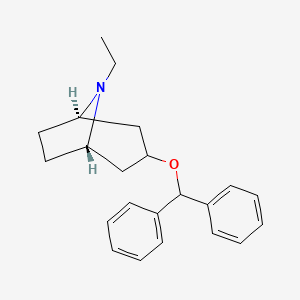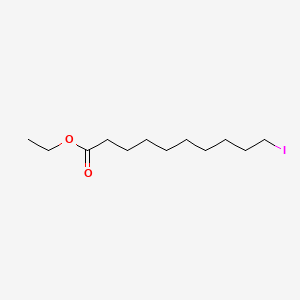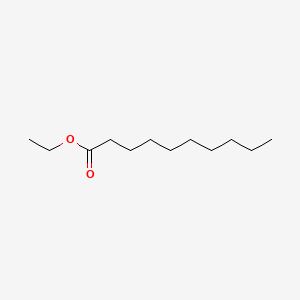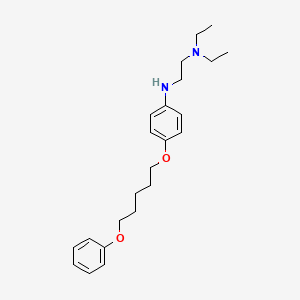
エトドラク
概要
説明
科学的研究の応用
Etodolac has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of NSAIDs and their interactions with enzymes . In biology, etodolac is used to study the effects of NSAIDs on cellular processes and inflammation . In medicine, etodolac is used to treat conditions such as osteoarthritis, rheumatoid arthritis, and acute pain . It is also used in the development of new drug delivery systems, such as nanoemulsions and nanostructured lipid carriers, to improve its bioavailability and therapeutic effects .
作用機序
生化学分析
Biochemical Properties
Etodolac’s therapeutic effects are primarily due to its ability to inhibit prostaglandin synthesis . Prostaglandins are biomolecules that play key roles in mediating inflammation, pain, and fever . By inhibiting the cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, Etodolac effectively reduces these symptoms .
Cellular Effects
Etodolac has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By reducing the levels of prostaglandins, Etodolac can decrease the sensitivity of nerve endings to pain transmission, thereby relieving pain .
Molecular Mechanism
The molecular mechanism of Etodolac involves its binding interactions with the COX enzymes . By inhibiting these enzymes, Etodolac prevents the synthesis of prostaglandins, leading to a decrease in inflammation, pain, and fever .
Temporal Effects in Laboratory Settings
The effects of Etodolac can change over time in laboratory settings. Peak plasma concentrations of Etodolac are reached within 50 to 110 minutes after oral administration, and the peak analgesic effect occurs between one to two hours following a dose . The effects of Etodolac usually last six to eight hours .
Dosage Effects in Animal Models
The effects of Etodolac can vary with different dosages in animal models . For instance, a reduction in the number of fertilized eggs implanted was demonstrated in reproduction studies in rats receiving 8 mg/kg a day .
Metabolic Pathways
Etodolac is extensively metabolized in the liver . Several Etodolac metabolites have been identified in human plasma and urine .
Transport and Distribution
Etodolac is transported and distributed within cells and tissues
Subcellular Localization
Given its mechanism of action, it is likely that Etodolac interacts with COX enzymes located in the endoplasmic reticulum and nuclear envelope .
準備方法
合成ルートおよび反応条件: エトドラクは、いくつかの方法で合成できます。 一般的な方法の1つは、濃縮ミネラル酸の存在下、-20°C〜+50°Cの温度で、7-エチルトリプトホールとメチル3-オキソペンタノエートを反応させる方法です . その後、生成物を加水分解してエトドラクを得ます . 別の方法では、出発物質として7-エチルインドールを使用し、エチル2-(エトキシカルボスルファニル)チオアセテートと反応させ、次に還元剤で還元して重要な中間体である7-エチルトリプトホールを調製します .
工業生産方法: エトドラクの工業生産には、通常、フィッシャーインドール合成法が用いられ、これはo-ニトロエチルベンゼンを原料としています。 この化合物はo-エチルアニリンに還元され、その後、ジアゾ化および還元されてo-エチルフェニルヒドラジン塩酸塩が得られます。 この中間体を1,4-ジオキサン中で2,3-ジヒドロフランと反応させて7-エチルトリプトホールを得て、これを3-メトキシ-2-ペンテン酸メチルエステルと環化させてエトドラクを得ます .
化学反応の分析
反応の種類: エトドラクは、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。 たとえば、o-フェナントロリンまたはビピリジル存在下で鉄(III)によって酸化されてトリス錯体を形成します . また、エトドラク存在下で鉄(III)を鉄(II)に還元するなどの還元反応を起こすこともあります .
一般的な試薬および条件: エトドラクの反応で使用される一般的な試薬には、塩化鉄(III)、o-フェナントロリン、ビピリジル、フェリシアン化物が含まれます . これらの反応は、通常、所望の生成物の形成を最適化するために、特定のpHレベルで酸性または緩衝液中で行われます .
生成される主な生成物: エトドラクの反応から生成される主な生成物には、鉄(II)-ビピリジル錯体や鉄(II)-o-フェナントロリン錯体などのさまざまな鉄錯体が含まれます . これらの錯体は、しばしば分光光度計アッセイで用いられ、医薬品製剤中のエトドラクの濃度を決定します .
科学研究への応用
エトドラクは、幅広い科学研究への応用があります。 化学においては、NSAIDの作用機序とその酵素との相互作用を研究するためのモデル化合物として使用されます . 生物学においては、エトドラクは、NSAIDが細胞プロセスと炎症に与える影響を研究するために使用されます . 医学においては、エトドラクは、変形性関節症、関節リウマチ、急性痛などの病気を治療するために使用されます . また、ナノエマルジョンやナノ構造化脂質担体などの新しい薬物送達システムの開発にも使用され、そのバイオアベイラビリティと治療効果を向上させています .
類似化合物との比較
エトドラクは、イブプロフェン、ナプロキセン、ジクロフェナクなどの他のNSAIDと同様に、作用機序と治療効果が類似しています . エトドラクは、他のNSAIDに比べてCOX-2に対する選択性が高いため、胃腸系の副作用が少ない可能性があります . さらに、エトドラクは、他のNSAIDに比べて半減期と作用時間が長いことが示されており、1日1回の投与に適しています .
類似化合物のリスト:- イブプロフェン
- ナプロキセン
- ジクロフェナク
- セレコキシブ
- メロキシカム
エトドラクは、その独自の化学構造とCOX-1およびCOX-2の阻害のバランスにより、胃腸系の副作用のリスクを低く抑えながら、有効な抗炎症作用と鎮痛作用を発揮します .
特性
IUPAC Name |
2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYBQONXHNTVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110781-63-0 (mono-hydrochloride salt), 147236-01-9 (potassium salt/solvate) | |
| Record name | Etodolac [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020615 | |
| Record name | Etodolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Etodolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.92e-02 g/L | |
| Record name | Etodolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etodolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Similar to other NSAIDs, the anti-inflammatory effects of etodolac result from inhibition of the enzyme cycooxygenase (COX). This decreases the synthesis of peripheral prostaglandins involved in mediating inflammation. Etodolac binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site. Etodolac was previously thought to be a non-selective COX inhibitor, but it is now known to be 5 – 50 times more selective for COX-2 than COX-1. Antipyresis may occur by central action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat loss. | |
| Record name | Etodolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
41340-25-4 | |
| Record name | Etodolac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41340-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etodolac [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etodolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | etodolac | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etodolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etodolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETODOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M36281008 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Etodolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 - 148 °C | |
| Record name | Etodolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etodolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














